7-Bromo-6-chloro-4(3H)-quinazolinone is a synthetic heterocyclic compound that serves as a crucial intermediate in the synthesis of halofuginone hydrobromide. [, , ] Halofuginone hydrobromide is an anticoccidial drug recognized for its effectiveness against various species of Eimeria in poultry. [] The compound belongs to the quinazolinone class, which is characterized by a bicyclic structure composed of a pyrimidine ring fused with a benzene ring. [] Quinazolinones are widely studied for their diverse range of biological activities, making them valuable building blocks in medicinal chemistry.
The synthesis of 7-bromo-6-chloro-4(3H)-quinazolinone can be achieved through a multi-step process involving several reagents and conditions. A notable method involves the reaction of 2,4-dibromo-5-chlorobenzoic acid with formamidine acetate in the presence of various catalysts and bases.
This method emphasizes cost-effectiveness by utilizing readily available raw materials, making it suitable for industrial production.
The molecular structure of 7-bromo-6-chloro-4(3H)-quinazolinone features a quinazolinone core with bromine and chlorine substituents at the 7 and 6 positions, respectively.
The presence of halogen atoms (bromine and chlorine) contributes to the compound's reactivity and potential biological activity. The carbonyl group (=O) in the quinazolinone structure plays a crucial role in its chemical behavior.
7-Bromo-6-chloro-4(3H)-quinazolinone participates in various chemical reactions typical for quinazolinones, including nucleophilic substitutions, cyclizations, and condensation reactions.
These reactions are essential for developing derivatives with enhanced pharmacological properties.
The mechanism of action of 7-bromo-6-chloro-4(3H)-quinazolinone primarily relates to its role as an intermediate in synthesizing biologically active compounds. While specific mechanisms may vary depending on the final product synthesized from this intermediate, quinazolinones are known to exhibit a range of biological activities including antimicrobial, anticancer, and anti-inflammatory effects.
Further studies are necessary to elucidate precise mechanisms for specific derivatives derived from this compound.
7-Bromo-6-chloro-4(3H)-quinazolinone has been classified with certain hazards:
Proper handling protocols should be followed due to these safety concerns.
The primary applications of 7-bromo-6-chloro-4(3H)-quinazolinone lie within medicinal chemistry:
7-Bromo-6-chloro-4(3H)-quinazolinone is a dihalogenated quinazolinone derivative with the molecular formula C₈H₄BrClN₂O and a molecular weight of 259.49 g/mol [1] [2]. Its International Union of Pure and Applied Chemistry (IUPAC) name is 7-bromo-6-chloro-3H-quinazolin-4-one, and it bears the Chemical Abstracts Service (CAS) registry number 17518-98-8 [10]. The compound features a bicyclic scaffold comprising a benzene ring fused to a pyrimidin-4(3H)-one ring. Halogen atoms are substituted at the C6 (chlorine) and C7 (bromine) positions of the benzene ring, while the pyrimidinone ring contains a lactam functionality at C4 [1] [8]. Key spectral identifiers include:
The presence of bromine and chlorine atoms significantly influences the compound’s electronic properties. Bromine’s polarizability enhances intermolecular hydrophobic interactions, while chlorine’s electronegativity modulates electron density across the quinazolinone core. This configuration facilitates hydrogen bonding via the N3-H and C4=O groups, critical for biological recognition [4] [7].
Table 1: Atomic Positioning and Properties of Key Functional Groups
| Position | Substituent | Bond Type | Electronic Influence |
|---|---|---|---|
| C6 | Chlorine | C-Cl | σ-withdrawing/π-donating |
| C7 | Bromine | C-Br | Polarizable hydrophobic |
| C4 | Carbonyl oxygen | C=O | Hydrogen bond acceptor |
| N3 | Imide hydrogen | N-H | Hydrogen bond donor |
Quinazolinone chemistry originated in 1869 with Griess’ synthesis of 2-cyano-3,4-dihydro-4-oxoquinazoline from anthranilic acid and cyanogens [7] [9]. The foundational Niementowski synthesis (1895) enabled efficient 4(3H)-quinazolinone production via condensation of anthranilic acid with amides or aldehydes under thermal conditions [5] [9]. This method remains relevant for modern derivatives, including halogenated variants.
The mid-20th century marked a therapeutic renaissance for quinazolinones. Notable milestones include:
Halogenated quinazolinones emerged as key synthetic intermediates for complex pharmaceuticals. For example, 7-Bromo-6-chloro-4(3H)-quinazolinone serves as a precursor to anticoccidial drugs in veterinary medicine [2]. Its halogen atoms facilitate cross-coupling reactions (e.g., Suzuki coupling), enabling structural diversification at C6 and C7 [4].
Position-specific halogenation profoundly alters quinazolinones’ biological interactions. Bromine and chlorine at C6/C7 induce steric and electronic effects that optimize binding to therapeutic targets:
Table 2: Impact of Halogenation Patterns on Quinazolinone Bioactivity
| Substitution Pattern | Therapeutic Area | Potency vs. Unsubstituted Core | Key Mechanism |
|---|---|---|---|
| None (unsubstituted) | Reference | Baseline | N/A |
| C6-Chloro | Anticoccidial | 2× increase | ATPase inhibition |
| C7-Bromo | Antileukemic | 3× increase | DNA intercalation |
| C6-Chloro + C7-Bromo | Breast cancer/antimalarial | 5× increase (cancer); 4× (malaria) | Tubulin inhibition; DHFR binding |
The C6/C7 positions are sterically accessible for target engagement, unlike C5/C8 substitutions, which cause torsional strain. Quantum mechanical studies confirm that 6,7-dihalogenation lowers the compound’s LUMO energy (-1.98 eV), facilitating charge transfer with biological nucleophiles [4] [7]. This rationalizes the strategic use of 7-bromo-6-chloro-4(3H)-quinazolinone as a multifunctional pharmacophore in drug design.
CAS No.: 70644-19-8
CAS No.: 3002-52-6
CAS No.: